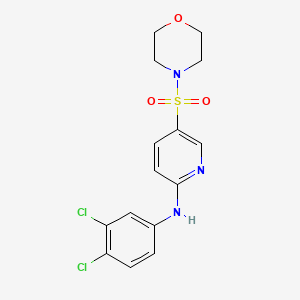![molecular formula C26H38O3 B14790246 [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B14790246.png)
[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate is a complex organic compound with a unique structure This compound is part of the steroid ester family and is known for its significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Oxidation: Introduction of the keto group at the 3-position.
Reduction: Selective reduction to achieve the desired stereochemistry.
Esterification: Reaction with heptanoic acid to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxo group.
Reduction: Reduction reactions can modify the keto group to a hydroxyl group.
Substitution: Various substitution reactions can occur at different positions on the steroid nucleus.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate is used as a model compound to study steroid chemistry and reaction mechanisms.
Biology
Biologically, this compound is studied for its potential effects on cellular processes and its role in steroid metabolism.
Medicine
In medicine, research focuses on its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry
Industrially, it is used in the synthesis of various steroid-based pharmaceuticals and as an intermediate in the production of other complex molecules.
Mécanisme D'action
The mechanism of action of [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate gene expression and influence various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: A structurally similar steroid with a hydroxyl group instead of the ester linkage.
Testosterone: Another steroid with a similar core structure but different functional groups.
Uniqueness
[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate is unique due to its specific ester linkage and the stereochemistry at the 10 and 13 positions, which confer distinct biological activities compared to other steroids.
Propriétés
Formule moléculaire |
C26H38O3 |
|---|---|
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C26H38O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h13,15,17,20-23H,4-12,14,16H2,1-3H3/t20?,21?,22?,23?,25-,26-/m0/s1 |
Clé InChI |
VWHLTGDFWDZMNR-RVLDYFFOSA-N |
SMILES isomérique |
CCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=CC(=O)C=C[C@]34C)C |
SMILES canonique |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


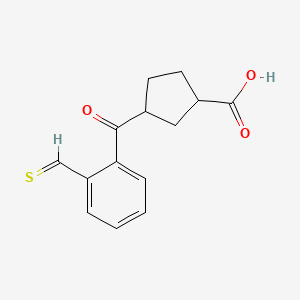

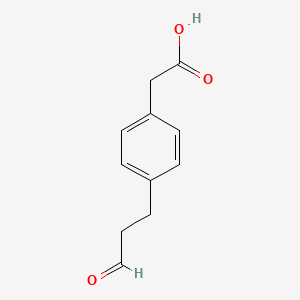
![Diisopropyl{1-[(S)-2,6-dimethyl-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')di-naphtalen-4-yl]-3-methyl-2-indolyl}phosphine](/img/structure/B14790187.png)

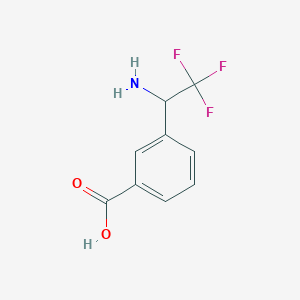

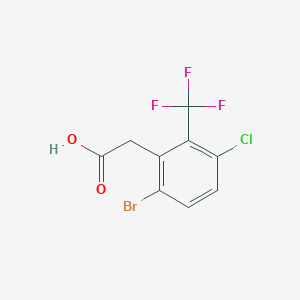

![2-Benzyl-1,3-diazaspiro[4.4]non-2-en-4-one](/img/structure/B14790212.png)
![N-{1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14790219.png)
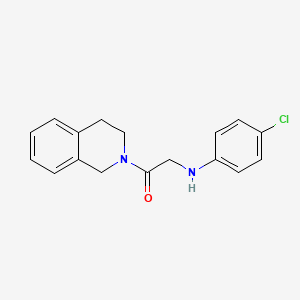
![6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide](/img/structure/B14790237.png)
